An In-depth Technical Guide to 3-(3-Acetoxybenzoyl)-5-bromopyridine (CAS 898766-29-5)
An In-depth Technical Guide to 3-(3-Acetoxybenzoyl)-5-bromopyridine (CAS 898766-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
3-(3-Acetoxybenzoyl)-5-bromopyridine is a multifaceted chemical entity poised for significant applications in drug discovery and materials science. Its structure, which marries a pyridine core with a substituted benzoyl group, offers a rich landscape for chemical modification. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity. The 3-acetoxybenzoyl moiety provides a potential site for metabolic cleavage, which could be exploited in prodrug strategies, and its carbonyl group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. This guide provides a comprehensive overview of the predicted physical properties of this compound, a plausible synthetic route, and a discussion of its potential applications.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₀BrNO₃ | |
| Molecular Weight | 320.14 g/mol | |
| Appearance | Likely a solid at room temperature | Based on related structures |
| Melting Point | Predicted to be in the range of 100-150 °C | Estimation based on similar aromatic ketones |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected for a molecule of this size and polarity |
| LogP (octanol-water) | ~2.5 - 3.5 | Indicates moderate lipophilicity |
| Aqueous Solubility | Low | Expected to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Polar Surface Area | ~50-60 Ų | Contributes to potential cell permeability |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Mechanistic Insights
A robust and logical synthetic pathway to 3-(3-Acetoxybenzoyl)-5-bromopyridine can be conceptualized through a two-step process, commencing with a Friedel-Crafts acylation to construct the core benzoylpyridine structure, followed by a straightforward acetylation.
Part 1: Synthesis of the Precursor, 3-(3-Hydroxybenzoyl)-5-bromopyridine
The key carbon-carbon bond formation is achieved via a Friedel-Crafts acylation. In this proposed route, 3-bromopyridine is acylated with 3-hydroxybenzoyl chloride. To prevent unwanted side reactions with the hydroxyl group, it is often beneficial to use a protected form of the acylating agent, such as 3-acetoxybenzoyl chloride or 3-(benzyloxy)benzoyl chloride, followed by a deprotection step. For the purpose of this guide, we will consider the direct acylation with 3-hydroxybenzoyl chloride, with the understanding that optimization may require a protection-deprotection sequence.
Reaction Mechanism: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 3-hydroxybenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, facilitating the formation of a highly electrophilic acylium ion. The electron-rich pyridine ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the pyridine ring, yielding the desired ketone.
Part 2: Acetylation to Yield 3-(3-Acetoxybenzoyl)-5-bromopyridine
The final step involves the esterification of the phenolic hydroxyl group of the precursor. This is a standard transformation readily achieved by reacting the precursor with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Experimental Protocol
Step 1: Synthesis of 3-(3-Hydroxybenzoyl)-5-bromopyridine
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3-hydroxybenzoyl chloride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
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Acylation: Add 3-bromopyridine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow and careful addition of ice-cold water, followed by 6M hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-(3-Acetoxybenzoyl)-5-bromopyridine
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Reaction Setup: Dissolve the purified 3-(3-Hydroxybenzoyl)-5-bromopyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
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Addition of Base: Add a base, such as triethylamine (1.5 equivalents) or pyridine (catalytic to 1.5 equivalents), to the solution.
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Acetylation: Cool the mixture to 0 °C and slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Work-up: Upon completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
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Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
3-(3-Acetoxybenzoyl)-5-bromopyridine represents a promising, yet underexplored, building block for chemical synthesis. While experimental data on its physical properties remain to be published, its structure suggests favorable characteristics for applications in medicinal chemistry. The proposed synthetic route, based on the well-established Friedel-Crafts acylation and standard acetylation, provides a clear and viable path for its preparation in a laboratory setting. The versatility of its functional groups opens up a multitude of possibilities for the creation of diverse chemical libraries, making it a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutic agents and functional materials.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (2009).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
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